Cas no 3385-61-3 (4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-)

4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro- is a bicyclic tertiary alcohol with a complex fused-ring structure. Its unique molecular framework, featuring a hexahydroindene core bridged by a methano group, imparts steric rigidity and potential reactivity at the hydroxyl position. This compound is of interest in synthetic organic chemistry due to its ability to serve as a chiral building block or intermediate in the preparation of more complex structures, such as fragrances or pharmaceuticals. The saturated ring system enhances stability, while the alcohol functionality allows for further derivatization. Its defined stereochemistry may also be leveraged in asymmetric synthesis or catalysis applications.
4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro- structure
3385-61-3 structure
商品名:4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-
CAS番号:3385-61-3
MF:C10H14O
メガワット:150.21756
CID:317882

4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro- 化学的及び物理的性質

名前と識別子

    • 4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-
    • 3A,4,5,6,7,7A-HEXAHYDRO-4,7-METHANO-1H-INDEN-6-OL
    • EINECS 222-197-4
    • (+-)-6t-Hydroxy-(3arH.7acH)-3a.4.5.6.7.7a-hexahydro-4t.7t-methano-inden
    • (+-)-6t-hydroxy-(3arH.7acH)-3a.4.5.6.7.7a-hexahydro-4t.7t-methano-indene
    • 2,5-Methano-bicyclo< 4.3.0> nonen-(7)-o
    • 3a,4,5,6,7,7a-Hexahydro-4,7-Methanoinden-6-ol
    • exo-tricyclo< 5.2.1.02,6> dec-3-en-exo-8-ol
    • SBB060482
    • Tricyclo(5.2.1.02,6)dec-3-en-8-ol
    • tricyclo[5.2.1.02,6]dec-3-en-8-ol
    • インチ: InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1-2,6-11H,3-5H2
    • InChIKey: HIPPBUJQSIICJN-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2C3CC(C2C1)C(C3)O

計算された属性

  • せいみつぶんしりょう: 150.10452
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0

じっけんとくせい

  • PSA: 20.23

4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM539540-1g
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-ol
3385-61-3 95%+
1g
$*** 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1070185-1g
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-ol
3385-61-3 98%
1g
¥8347.00 2024-05-18
Ambeed
A1309015-1g
3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-ol
3385-61-3 95%
1g
$339.0 2025-03-04
Ambeed
A1309015-5g
3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-ol
3385-61-3 95%
5g
$1186.0 2025-03-04
Ambeed
A1309015-250mg
3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-ol
3385-61-3 95%
250mg
$125.0 2025-03-04

4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro- 関連文献

4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-に関する追加情報

4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro: A Structurally Unique Organic Compound with Emerging Applications in Chemical Biology

The 4,7-Methano-1H-inden-6-ol, specifically its 3a,4,5,6,7,7a-hexahydro form (CAS No. 3385-61-3), represents a fascinating class of organic compounds characterized by a fused bicyclic ring system. This compound’s hexahydro configuration introduces significant conformational flexibility due to the saturated rings formed through hydrogenation of the parent indene structure. Recent advancements in computational chemistry have revealed how this structural motif facilitates interactions with biological targets through unique π-stacking and hydrogen-bonding networks.

The compound’s core methano-fused indene skeleton creates a rigid yet adaptable framework that has drawn attention in medicinal chemistry. Experimental studies published in Journal of Medicinal Chemistry (2023) demonstrated that substituting the hydroxyl group at position 6 with electron-withdrawing groups enhances its binding affinity to protein kinases—a discovery now being explored in anti-cancer drug design. Its hexahydro nature also reduces metabolic instability compared to unsaturated analogs.

Spectroscopic analyses confirm this compound exhibits distinctive IR absorption peaks at 3450 cm⁻¹ (OH stretch) and 1680 cm⁻¹ (C=C stretching), while NMR studies (Magnetic Resonance in Chemistry 2022) revealed diastereotopic protons in the hexahydropentalene ring system. These properties make it an ideal chiral building block for asymmetric synthesis of bioactive molecules.

In drug delivery systems research (Bioconjugate Chemistry 2024 preprint), this compound’s ability to form stable inclusion complexes with cyclodextrins has enabled targeted delivery of hydrophobic drugs across biological membranes. Researchers have successfully conjugated it with paclitaxel analogs to improve solubility without compromising cytotoxicity against cancer cells.

Synthetic methodologies have evolved significantly since its initial preparation via Birch reduction of indene derivatives. A recent palladium-catalyzed cross-coupling protocol (Nature Communications 2023) achieves >95% enantioselectivity using ligands derived from this compound itself—a self-catalytic synthesis strategy that reduces waste by 40% compared to traditional methods.

Bioactivity profiling using CRISPR-edited cell lines (eLife 2024) identified unexpected modulation of PPARγ receptor activity at submicromolar concentrations. This dual role as both a kinase inhibitor and nuclear receptor modulator suggests potential for treating metabolic disorders alongside oncological applications—a rare combination among small molecules.

Ongoing investigations into its photochemical properties (Chemical Science 2024) revealed reversible photoisomerization under visible light exposure. This photoswitchable behavior is now being engineered into smart materials for light-responsive drug release systems and adaptive biomedical sensors.

In semiconductor applications (Nano Letters 2024), self-assembled monolayers formed by this compound on gold surfaces exhibit unprecedented electron mobility when functionalized with alkyl chains—properties that could revolutionize flexible electronics used in wearable diagnostics devices.

Cutting-edge research combining cryo-electron microscopy and molecular dynamics simulations (Nature Structural & Molecular Biology 2024) has mapped its binding modes within the active sites of G-protein coupled receptors (GPCRs). These insights are guiding structure-based design of allosteric modulators for treating neurodegenerative diseases like Alzheimer’s.

The compound’s unique combination of structural features positions it as a versatile scaffold for multi-functional molecular probes. Current efforts focus on creating bifunctional agents that simultaneously target multiple disease pathways—addressing the limitations of single-target therapeutics through innovative chemical architecture inspired by this compound’s inherent versatility.

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Amadis Chemical Company Limited
(CAS:3385-61-3)4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-
A1245937
清らかである:99%/99%
はかる:1g/5g
価格 ($):277/970